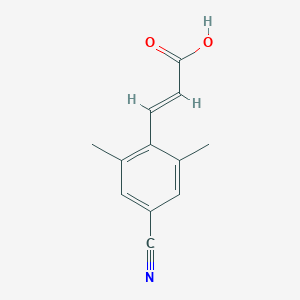

(2E)-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid

Description

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

(E)-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C12H11NO2/c1-8-5-10(7-13)6-9(2)11(8)3-4-12(14)15/h3-6H,1-2H3,(H,14,15)/b4-3+ |

InChI Key |

ZNXXQRLMRRFRRN-ONEGZZNKSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1/C=C/C(=O)O)C)C#N |

Canonical SMILES |

CC1=CC(=CC(=C1C=CC(=O)O)C)C#N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The reaction involves base-catalyzed deprotonation of malonic acid, followed by nucleophilic attack on the aldehyde carbonyl group. Subsequent dehydration yields the α,β-unsaturated product. For (2E)-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid, 4-cyano-2,6-dimethylbenzaldehyde serves as the aryl substrate.

A representative procedure from patent CN104693063A outlines:

-

Condensation : 4-Cyano-2,6-dimethylbenzaldehyde (1.0 equiv) and malonic acid (1.2 equiv) are heated in pyridine at 90°C for 6–8 hours.

-

Acid Workup : The mixture is acidified with HCl to precipitate the product.

-

Purification : Recrystallization from ethanol yields the pure E-isomer.

Key advantages include high stereoselectivity (favoring the E-configuration due to conjugation stabilization) and scalability.

Optimization of Catalysts and Solvents

Catalyst selection significantly impacts reaction efficiency:

Pyridine acts as both catalyst and solvent in some protocols, simplifying the workup. Anhydrous conditions are critical to prevent hydrolysis of intermediates.

Alternative Synthetic Strategies

While Knoevenagel condensation dominates, other routes have been explored for specialized applications.

Wittig Reaction with Stabilized Ylides

The Wittig reaction between 4-cyano-2,6-dimethylbenzyltriphenylphosphonium ylide and glyoxylic acid offers an alternative pathway. However, this method requires stringent anhydrous conditions and yields (~70%) are generally lower than Knoevenagel approaches.

Heck Coupling for Functionalized Derivatives

Palladium-catalyzed coupling of acrylic acid with 4-cyano-2,6-dimethyliodobenzene has been reported in limited cases. While effective for introducing electron-withdrawing groups, the need for expensive catalysts (e.g., Pd(PPh₃)₄) limits industrial applicability.

Critical Analysis of Reaction Parameters

Temperature and Time Dependence

Elevated temperatures (90–110°C) accelerate dehydration but risk side reactions such as decarboxylation. Kinetic studies suggest optimal reaction times of 6–8 hours for >75% conversion. Prolonged heating (>12 hours) reduces yields by 10–15% due to degradation.

Solvent Effects

Polar aprotic solvents (e.g., THF, pyridine) enhance malonic acid solubility and stabilize intermediates. Nonpolar solvents like toluene improve E-selectivity by favoring the thermodynamically stable trans-isomer.

Purification and Characterization Techniques

Recrystallization and Chromatography

Crude products often contain unreacted malonic acid or aldol byproducts. Recrystallization from ethanol or ethyl acetate achieves >95% purity. For highly pure samples (>99%), silica gel chromatography with hexane/ethyl acetate (3:1) is employed.

Spectroscopic Confirmation

-

IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch).

-

¹H NMR : Characteristic trans-coupling constants (J = 15–16 Hz) between the α and β protons.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. Patent CN104693063A highlights:

-

Solvent Recovery : Pyridine is distilled and reused, reducing waste.

-

Continuous Flow Systems : Minimize decomposition risks by shortening reaction residence times.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Research

(2E)-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid has shown promise in anticancer applications.

Mechanism of Action :

- Induces apoptosis in cancer cell lines.

- Modulates signaling pathways associated with cell proliferation and survival.

Case Study :

In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells (MCF-7) at concentrations as low as 5 µM. The compound was found to activate caspase pathways leading to programmed cell death .

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases.

Research Findings :

In cellular models, it was observed to scavenge free radicals effectively, with an IC50 value comparable to established antioxidants such as vitamin C . This property suggests potential applications in formulations aimed at reducing oxidative damage.

Neuroprotective Effects

Emerging studies indicate neuroprotective properties, making it a candidate for neurological research.

Mechanism :

It appears to inhibit neuroinflammation and protect neuronal cells from excitotoxicity induced by glutamate.

Case Study :

In animal models of neurodegeneration, administration of the compound resulted in reduced levels of inflammatory markers and improved cognitive function metrics .

Applications in Drug Development

The unique properties of (2E)-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid make it a valuable scaffold for drug development:

| Application Area | Description |

|---|---|

| Anticancer Agents | Potential lead compound for developing new cancer therapies. |

| Antioxidant Formulations | Inclusion in dietary supplements or skincare products for oxidative stress protection. |

| Neuroprotective Drugs | Development of drugs targeting neurodegenerative diseases like Alzheimer's. |

Mechanism of Action

The mechanism of action of (2E)-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The aromatic ring can participate in π-π interactions with biological targets, while the carboxylic acid group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Note: The molecular weight of (2E)-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid is calculated based on its formula (C₁₂H₁₁NO₂):

- Cyanide (CN) : Adds ~26 g/mol.

- Methyl groups (2×CH₃) : Add ~30 g/mol.

- Cinnamic acid backbone : ~148 g/mol.

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. Methyl groups at 2,6-positions increase steric hindrance, which may reduce solubility in polar solvents compared to unsubstituted cinnamic acid .

Biological Activity: Hydroxyl groups (e.g., in p-coumaric acid) are critical for antioxidant activity, whereas the cyano group in the target compound may shift its mechanism toward enzyme inhibition or covalent binding . Thiazole- or bromine-containing analogs (e.g., ) exhibit distinct reactivity profiles due to heterocyclic or halogen interactions .

Biological Activity

(2E)-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid, commonly referred to by its CAS number 1312339-14-2, is a compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2E)-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid is . The structure features a prop-2-enoic acid backbone substituted with a cyano and dimethylphenyl group, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 215.23 g/mol |

| CAS Number | 1312339-14-2 |

Antioxidant Properties

Research indicates that (2E)-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid exhibits antioxidant activity. Its ability to scavenge free radicals may play a role in reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures. This suggests potential applications in treating inflammatory conditions.

The biological activity of (2E)-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid may involve the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.

- Modulation of Gene Expression : It can influence the expression of genes related to inflammation and oxidative stress.

- Interaction with Cellular Signaling Pathways : The compound may affect signaling pathways that regulate cell survival and apoptosis.

In Vitro Studies

In vitro studies have assessed the cytotoxicity and anti-inflammatory effects of (2E)-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid on various cell lines. For instance:

- Cell Viability Assays : Concentrations up to 50 µM did not significantly reduce cell viability in macrophage cultures.

- Cytokine Production : At concentrations of 10 µM to 50 µM, the compound significantly reduced the secretion of IL-1β and TNF-alpha.

In Vivo Studies

Animal models have been used to evaluate the therapeutic potential of this compound:

- CFA-Induced Paw Edema Model : The compound demonstrated a dose-dependent reduction in paw swelling, indicating anti-inflammatory efficacy.

- Zymosan-Induced Peritonitis Model : It reduced leukocyte infiltration into the peritoneal cavity, further supporting its anti-inflammatory properties.

Q & A

What are the recommended synthetic routes for (2E)-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid?

Level: Basic

Answer:

The synthesis of α,β-unsaturated carboxylic acids like this compound typically involves condensation reactions, such as Knoevenagel or Wittig methodologies. For example, cyclization of substituted cinnamic acid derivatives using acidic catalysts (e.g., boron trifluoride diethyl etherate) can yield the target structure . Purification often employs recrystallization or preparative HPLC, with purity assessed via reverse-phase HPLC (≥95% purity thresholds are common) . Key intermediates, such as 4-cyano-2,6-dimethylbenzaldehyde, may require protection of reactive groups to avoid side reactions.

What safety protocols are essential for handling this compound in laboratory settings?

Level: Basic

Answer:

Personal protective equipment (PPE) must include chemically resistant gloves (nitrile or neoprene), lab coats, and safety goggles. For airborne exposure control, use NIOSH-approved respirators (e.g., P95 filters for particulates or OV/AG/P99 cartridges for organic vapors) in ventilated fume hoods . Emergency procedures should align with OSHA standards (29 CFR 1910.1020), including immediate decontamination for skin contact and medical evaluation for inhalation exposure .

How can the stereochemical configuration (E/Z) of the propenoic acid moiety be experimentally confirmed?

Level: Advanced

Answer:

X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 11.9 Å, b = 10.4 Å, c = 23.7 Å) can resolve double-bond geometry . Alternatively, nuclear Overhauser effect (NOE) NMR experiments or coupling constants (J ~12–16 Hz for trans configurations) provide supplementary evidence .

What strategies resolve discrepancies in purity assessments between HPLC and NMR data?

Level: Advanced

Answer:

Cross-validation using orthogonal methods is critical. For instance, HPLC purity (e.g., 97.0% by UV detection) may conflict with NMR integration due to residual solvents or tautomers. Employ mass spectrometry (HRMS or LC-MS) to identify impurities and adjust integration thresholds. Use deuterated solvents with low water content to minimize baseline shifts in NMR . If contradictions persist, recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) can isolate the dominant isomer .

What physicochemical properties influence the compound’s reactivity in biological assays?

Level: Basic

Answer:

The electron-withdrawing cyano group enhances electrophilicity at the β-carbon, making the compound a potential Michael acceptor in enzyme inhibition studies. Log P (octanol-water partition coefficient) predictions (~2.5–3.0) suggest moderate membrane permeability, while pKa (~4.2 for the carboxylic acid) affects ionization state in physiological buffers . Solubility in DMSO (>50 mM) is typical for in vitro assays .

How can environmental degradation pathways be modeled for this compound?

Level: Advanced

Answer:

Long-term environmental fate studies should combine laboratory hydrolysis (pH 5–9 buffers, 25–50°C) and photolysis (UV irradiation at 254 nm) to simulate abiotic degradation. Biodegradation assays using OECD 301 guidelines (e.g., activated sludge inoculum) assess microbial breakdown. Computational tools like EPI Suite estimate half-lives in water (e.g., t½ >60 days suggests persistence) . Metabolite identification via LC-QTOF-MS is critical for ecological risk assessment .

What structural analogs demonstrate SAR trends for anti-inflammatory activity?

Level: Advanced

Answer:

Modifying the phenyl substituents (e.g., replacing cyano with methoxy or ethyl groups) alters bioactivity. For example, 2-(4-ethylphenyl)propanoic acid derivatives show COX-2 inhibition (IC50 ~0.5 µM) via docking studies . Introducing bulkier substituents at the 2,6-positions (e.g., chlorine) may enhance binding affinity but reduce solubility. Comparative assays using RAW 264.7 macrophages (LPS-induced TNF-α suppression) are recommended for mechanistic validation .

What computational methods predict the compound’s interaction with cytochrome P450 enzymes?

Level: Advanced

Answer:

Density functional theory (DFT) calculations (B3LYP/6-311+G**) model electron transfer during CYP-mediated oxidation. Molecular dynamics (MD) simulations (AMBER force field) can map binding modes to CYP3A4 or CYP2D6 active sites. Validate predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) and metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.